molecular formula C15H19ClN2O B2754240 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile CAS No. 1818885-54-9

2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile

Cat. No.: B2754240
CAS No.: 1818885-54-9
M. Wt: 278.78
InChI Key: ZMQAQKRIAFCCDB-JOCQHMNTSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as an AR antagonist . It binds to the androgen receptor, preventing its activation and subsequent translocation to the nucleus . This inhibits the transcription of genes that are regulated by androgens, leading to a decrease in the expression of androgen-responsive genes .

Biochemical Pathways

The compound is involved in the Proteolysis Targeting Chimera (PROTAC) pathway . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, the compound binds to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .

Result of Action

The result of the action of this compound is the degradation of the androgen receptor . This leads to a decrease in the expression of androgen-responsive genes, which can have various effects depending on the specific genes that are affected .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the compound can be affected by light, temperature, and humidity . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile interacts with various biomolecules in biochemical reactions. It binds to E3 ligase ligands with weak binding affinities to VHL protein . The nature of these interactions is crucial for its role as an AR antagonist .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by acting as an AR antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as an AR antagonist .

Preparation Methods

The synthesis of 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with trans-3-amino-2,2,4,4-tetramethylcyclobutanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQAQKRIAFCCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147413
Record name 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818885-54-9
Record name 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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